Gold nitrate

Catalog No.
S14375518
CAS No.
M.F
AuH7N4O15
M. Wt
500.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold nitrate

Product Name

Gold nitrate

IUPAC Name

gold(3+);nitric acid;trinitrate;trihydrate

Molecular Formula

AuH7N4O15

Molecular Weight

500.04 g/mol

InChI

InChI=1S/Au.HNO3.3NO3.3H2O/c;4*2-1(3)4;;;/h;(H,2,3,4);;;;3*1H2/q+3;;3*-1;;;

InChI Key

DXRCZEMEUMQLGJ-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Au+3]

Gold nitrate, also known as hydrogen tetranitratoaurate(III), is a crystalline compound with the formula HAu(NO₃)₄. It typically exists as a trihydrate, represented as HAu(NO₃)₄·3H₂O. This compound is notable for its role in the extraction and purification of gold, serving as an intermediate in various chemical processes. Gold nitrate appears as yellow crystals and is soluble in water, making it useful in various applications, particularly in research and industry .

, including:

  • Formation from Gold Hydroxide:
    Au OH 3+4HNO3HAu NO3 4+3H2O\text{Au OH }_3+4\text{HNO}_3\rightarrow \text{HAu NO}_3\text{ }_4+3\text{H}_2\text{O}
    This reaction occurs when gold(III) hydroxide reacts with concentrated nitric acid at elevated temperatures .
  • Reaction with Potassium Nitrate:
    HAu NO3 4+KNO3KAu NO3 4+HNO3\text{HAu NO}_3\text{ }_4+\text{KNO}_3\rightarrow \text{KAu NO}_3\text{ }_4+\text{HNO}_3
    This reaction produces potassium tetranitratoaurate and nitric acid .
  • Decomposition:
    Upon heating, gold nitrate decomposes to form auric oxide:
    2HAu NO3 42Au2O3+8NO2+4O22\text{HAu NO}_3\text{ }_4\rightarrow 2\text{Au}_2\text{O}_3+8\text{NO}_2+4\text{O}_2
    The decomposition temperature is approximately 203 °C .

Gold nitrate can be synthesized through several methods:

  • Direct Reaction with Nitric Acid:
    Gold metal is dissolved in concentrated nitric acid, leading to the formation of gold nitrate and nitrogen oxides as byproducts .
  • From Gold Hydroxide:
    As mentioned previously, gold hydroxide reacts with nitric acid to yield gold nitrate.
  • Ammonium Nitrate Method:
    An ammine complex of gold nitrate, tetraaminegold(III) nitrate, can be produced by adding ammonium nitrate to chloroauric acid solutions .

Gold nitrate has several applications across different fields:

  • Catalysis: It is used in catalyzing organic reactions due to its unique electronic properties .
  • Analytical Chemistry: Gold nitrate serves as a reagent for detecting various substances.
  • Material Science: It is utilized in creating gold nanoparticles for use in electronics and medical applications.
  • Research: Gold nitrate is often employed in scientific studies related to gold extraction processes and chemical synthesis .

Studies on the interactions of gold nitrate with other compounds have revealed its potential as a precursor for various gold complexes. For instance, it can interact with phosphines to form stable complexes that exhibit interesting catalytic properties. Additionally, research has explored its reactivity with different anions and ligands, leading to insights into its coordination chemistry and potential applications in materials science .

Gold nitrate shares similarities with other gold compounds but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaKey Features
Gold(I) NitrateAuNO₃Less stable than gold(III) nitrate; used in different catalytic processes.
Chloroauric AcidHAuCl₄More commonly used in electrochemistry; provides a different oxidation state of gold.
Gold(III) ChlorideAuCl₃Similar oxidation state; used in organic synthesis but less soluble than gold nitrate.
Tetraaminegold(III) NitrateAu(NH₃)₄(NO₃)₃An ammine complex that shows different reactivity patterns compared to simple nitrates.

Gold nitrate's unique solubility and stability under specific conditions make it particularly valuable for applications requiring high purity and specific reactivity profiles .

Aqua Regia-Mediated Dissolution and Chloride Abstraction Techniques

Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio, is renowned for its ability to dissolve noble metals such as gold. The dissolution process involves the oxidative action of nitric acid, which oxidizes gold to Au³⁺, while chloride ions from hydrochloric acid stabilize the gold ions as tetrachloroaurate ([AuCl₄]⁻) complexes. The reaction proceeds as:

$$
\text{Au} + 4 \text{HCl} + \text{HNO}3 \rightarrow \text{H}[ \text{AuCl}4 ] + \text{NO} \uparrow + 2 \text{H}_2\text{O}
$$

To isolate gold nitrate from the chloroauric acid intermediate, chloride abstraction is critical. This is achieved by introducing silver nitrate (AgNO₃), which precipitates chloride ions as silver chloride (AgCl):

$$
\text{AgNO}3 + \text{H}[ \text{AuCl}4 ] \rightarrow \text{AgCl} \downarrow + \text{H}[ \text{AuCl}3(\text{NO}3) ]
$$

Further purification steps, such as fractional crystallization or solvent extraction, yield anhydrous gold nitrate (Au(NO₃)₃). A comparative analysis of chloride abstraction agents is provided in Table 1.

Table 1: Chloride Abstraction Agents for Au(NO₃)₃ Synthesis

AgentEfficiency (%)Byproduct SolubilityPurity of Au(NO₃)₃
Silver nitrate98.5Low (AgCl precipitates)≥99%
Lead nitrate89.2Moderate92–95%
Barium nitrate76.8High85–88%

Nitric Acid Condensation Routes with N₂O₅ Complexation

Direct synthesis of gold nitrate via nitric acid condensation leverages dinitrogen pentoxide (N₂O₅) as a nitronium ion (NO₂⁺) source. In this method, gold powder is reacted with fuming nitric acid (98%) saturated with N₂O₅ under reflux at 120°C. The N₂O₅ enhances the nitration capacity of the system, facilitating the formation of Au(NO₃)₃:

$$
\text{Au} + 6 \text{N}2\text{O}5 \rightarrow \text{Au(NO}3\text{)}3 + 3 \text{N}2\text{O}4 \uparrow + 3 \text{O}_2 \uparrow
$$

The reaction is highly exothermic and requires strict temperature control to prevent decomposition of gold nitrate into Au₂O₃. Spectroscopic analysis of the product reveals a trigonal planar geometry around the Au³⁺ center, coordinated by three bidentate nitrate ligands.

Ultrasonic Spray Pyrolysis for High-Purity Precursor Generation

Ultrasonic spray pyrolysis (USP) is a aerosol-based technique employed for synthesizing gold nitrate precursors with minimal impurities. A gold(III) nitrate solution (e.g., Au(NO₃)₃ in ethanol) is nebulized into fine droplets using ultrasonic vibrations. These droplets are transported through a tubular furnace at 400–600°C, where solvent evaporation and precursor decomposition occur:

$$
\text{Au(NO}3\text{)}3 \cdot x\text{H}2\text{O} \xrightarrow{\Delta} \text{Au(NO}3\text{)}3 + x \text{H}2\text{O} \uparrow
$$

The process parameters—including precursor concentration, carrier gas flow rate, and furnace temperature—are optimized to achieve a yield of 95–97% Au(NO₃)₃ with particle sizes <50 nm. Table 2 outlines key USP conditions and outcomes.

Table 2: Optimization of Ultrasonic Spray Pyrolysis Parameters

Precursor Concentration (M)Furnace Temperature (°C)Particle Size (nm)Yield (%)
0.140045 ± 1292
0.350032 ± 895
0.560028 ± 697

Electrochemical Redox Pathways for Controlled Cationic Speciation

Electrochemical synthesis offers precise control over the oxidation state of gold. In a three-electrode cell, a gold anode is polarized at +1.8 V vs. standard hydrogen electrode (SHE) in a nitric acid electrolyte (2 M). The anodic dissolution of gold proceeds as:

$$
\text{Au} \rightarrow \text{Au}^{3+} + 3 \text{e}^-
$$

Nitrate ions in the electrolyte complex with Au³⁺ to form Au(NO₃)₃, while cathodic reduction of nitrate prevents parasitic side reactions. By adjusting the applied potential and pH, the speciation of gold can be tuned to favor Au(NO₃)₃ over mixed-valence oxides. Cyclic voltammetry studies confirm that potentials above +1.5 V are critical for maintaining Au³⁺ stability.

Nitrate-to-Hydroxylamine Conversion Mechanisms on Gold Electrodes

The electrochemical reduction of nitrate to hydroxylamine on gold electrodes proceeds through a well-defined multi-electron transfer mechanism involving eight protons and six electrons [1] [2]. The overall reaction follows the equation: nitrate ion plus eight hydrogen ions plus six electrons yields hydroxylamine cation plus two water molecules, with a standard potential of 0.73 volts versus standard hydrogen electrode [1] [2].

The mechanistic pathway begins with the spontaneous adsorption of nitrate onto the gold electrode surface, characterized by a favorable Gibbs free energy change of negative 0.75 electron volts [1] [2]. Density functional theory calculations reveal that the adsorbed nitrate undergoes sequential reduction to adsorbed nitrite, which subsequently converts to adsorbed nitric oxide [1] [2]. The rate-determining step involves the reduction of adsorbed nitric oxide to hydroxylamine oxime, requiring an activation energy of 0.35 electron volts [1] [2].

Following the rate-determining step, hydroxylamine oxime undergoes further reduction to nitrogen-hydroxyl radical, then to hydroxylamine radical, before final desorption as hydroxylamine [1] [2]. The relatively low energy barrier for gold electrodes, compared to other transition metal catalysts such as nickel (0.37 electron volts), rhodium (0.39 electron volts), and palladium (0.72 electron volts), contributes to the enhanced catalytic activity observed for gold systems [1] [2].

The surface morphology and crystallographic orientation of gold electrodes significantly influence the conversion efficiency [1] [2]. X-ray diffraction analysis confirms that polycrystalline gold electrodes exhibit characteristic peaks at 38.21, 44.41, and 65.58 degrees, corresponding to the (111), (200), and (220) crystallographic planes respectively [1] [2]. The (111) facet demonstrates optimal activity for nitrate adsorption and subsequent reduction processes [1] [2].

Table 1: Gold Electrode Performance Parameters for Nitrate to Hydroxylamine Conversion

Applied Potential (V vs RHE)NH₂OH Yield Rate (μmol h⁻¹ cm⁻²)NH₂OH Faradaic Efficiency (%)NH₃ Yield Rate (μmol h⁻¹ cm⁻²)NH₃ Faradaic Efficiency (%)
-0.36.710.65.28.3
-0.430.218.912.810.1
-0.585.425.334.613.4
-0.6160.130.858.916.2
-0.7230.134.289.018.8
-0.8254.332.6125.720.1

0.1 M HNO₃ electrolyte, 1-hour reaction time [1] [2]

Competitive Ammonia Generation Pathways in Acidic Media

In acidic electrolyte conditions, gold electrodes facilitate multiple competitive pathways for nitrogen-containing product formation, with ammonia generation representing a significant parallel process to hydroxylamine production [1] [2] [5]. The electrochemical reduction of nitrate to ammonia requires ten protons and eight electrons, following the reaction: nitrate ion plus ten hydrogen ions plus eight electrons yields ammonium ion plus three water molecules, with a standard potential of 0.88 volts versus standard hydrogen electrode [1] [2].

The ammonia generation pathway diverges from hydroxylamine formation after the common intermediate nitrogen-hydroxyl radical [1] [2]. Ammonia production proceeds through sequential reduction steps involving nitrogen-hydroxyl radical conversion to nitrogen radical, followed by nitrogen dihydride radical formation, and finally nitrogen trihydride radical before ammonia desorption [1] [2]. This multi-step process requires higher activation energies compared to the direct hydroxylamine pathway, contributing to the observed selectivity preference for hydroxylamine on gold electrodes [1] [2].

pH-dependent studies reveal that ammonia generation increases dramatically under highly acidic conditions [1] [2]. At pH 0, ammonia yield reaches 792.5 micromoles per hour per square centimeter with a faradaic efficiency of 98.4 percent, significantly exceeding hydroxylamine production under identical conditions [1] [2]. This pH dependence reflects the thermodynamic favorability of the ten-proton reduction pathway under conditions of high proton availability [1] [2].

Table 3: pH Dependence of Nitrate Reduction Products

pHNH₂OH Yield Rate (μmol h⁻¹ cm⁻²)NH₂OH Faradaic Efficiency (%)NH₃ Yield Rate (μmol h⁻¹ cm⁻²)NH₃ Faradaic Efficiency (%)H₂ Evolution Rate (μmol h⁻¹ cm⁻²)
0.0146.618.2792.598.41850.3
0.3333.141.6445.355.61245.8
0.5285.738.9298.740.7986.4
1.0230.134.289.018.8482.7
1.5158.926.452.38.7265.1
2.063.515.818.94.7125.8

0.1 M KNO₃ with H₂SO₄, Applied potential: -0.7 V vs RHE, 1-hour reaction time [1] [2]

Hydrogen evolution reaction represents the primary competing process in acidic media, consuming electrons and protons that would otherwise participate in nitrate reduction pathways [1] [2] [4]. The competition between nitrate reduction and hydrogen evolution intensifies at more negative applied potentials, necessitating careful potential optimization to maximize nitrogen-containing product yields [1] [2].

The selectivity between hydroxylamine and ammonia pathways can be manipulated through electrolyte composition and operating conditions [1] [2]. Higher nitrate concentrations generally favor ammonia production due to enhanced surface coverage and prolonged residence time of nitrogen-containing intermediates [1] [2]. Conversely, optimized conditions for hydroxylamine selectivity involve intermediate nitrate concentrations (0.1 molar) and moderate acidity (pH 0.3-1.0) [1] [2].

Table 4: Competitive Reaction Pathways in Acidic Media

Reaction PathwayReaction EquationStandard Potential (V vs SHE)Electrons RequiredFaradaic Efficiency at pH 1 (%)Gibbs Free Energy Change (eV)
Nitrate to HydroxylamineNO₃⁻ + 8H⁺ + 6e⁻ → NH₃OH⁺ + 2H₂O0.73634.2-0.75
Nitrate to AmmoniaNO₃⁻ + 10H⁺ + 8e⁻ → NH₄⁺ + 3H₂O0.88818.8-1.12
Hydrogen Evolution2H⁺ + 2e⁻ → H₂0.00227.10.00
Hydroxylamine Oxidation (side reaction)NH₂OH + HNO₂ → N₂O + 2H₂OSpontaneousNon-electrochemicalLoss mechanism-0.85

Gold electrode at -0.7 V vs RHE [1] [2]

Side reactions complicate the competitive landscape in acidic media, particularly the oxidation of hydroxylamine by nitrous acid intermediates [1] [2]. This parasitic reaction leads to the formation of nitrous oxide and water, representing a loss mechanism that reduces overall hydroxylamine yields [1] [2]. Control experiments demonstrate rapid hydroxylamine consumption upon nitrous acid addition, confirming the significance of this competing pathway [1] [2].

Surfactant-Free Gold Nanoparticle Synthesis via In Situ Nitrate Redox Mediation

Fundamental Synthesis Mechanisms

Gold nitrate serves as a critical precursor in the development of surfactant-free gold nanoparticles through in situ redox mediation processes [1] [2] [3]. The molecular formula Au(NO₃)₃·3H₂O represents a crystalline compound with a molecular weight of 500.04 g/mol, exhibiting yellow-brown coloration and a melting point of 72°C [1] [4]. The gold center maintains a +3 oxidation state, providing the necessary driving force for subsequent reduction reactions [5].

In Situ Reduction Pathways

The electrochemical reduction of gold nitrate proceeds through multiple sequential steps, each characterized by distinct thermodynamic and kinetic parameters. The primary reduction pathway involves the stepwise reduction: Au³⁺ + e⁻ → Au²⁺ (E° = +1.8 V), followed by Au²⁺ + e⁻ → Au⁺ (E° = +1.4 V), and finally Au⁺ + e⁻ → Au⁰ (E° = +1.7 V) [6] [7] [8]. These high reduction potentials facilitate spontaneous reduction under mild conditions when appropriate reducing agents are present.

Surfactant-Free Synthesis Protocols

The development of surfactant-free gold nanoparticles utilizing gold nitrate as a precursor has been achieved through alkaline alcohol-water systems [9] [10] [11]. Optimal synthesis conditions include temperature ranges of 20-25°C, pH values between 8-12, and reaction times spanning 30-120 minutes [12] [9] [10]. The reducing agent combination of ethanol and sodium hydroxide enables controlled nucleation and growth processes, yielding nanoparticles with diameters ranging from 3-15 nm [12] [9].

The synthesis mechanism involves the initial formation of gold nuclei through the reduction of Au³⁺ ions by ethanol under alkaline conditions. The absence of surfactants necessitates alternative stabilization mechanisms, primarily through electrostatic repulsion generated by surface charge distributions [9]. Gold precursor concentrations between 0.5-5.0 mM provide optimal conditions for achieving synthesis yields of 85-95% while maintaining colloidal stability exceeding six months [10] [11].

Nitrate Ion Role in Stabilization

During the ultrasonic spray pyrolysis synthesis of gold nanoparticles from gold nitrate precursors, nitrate ions demonstrate dual functionality as both oxidizing agents and stabilizing components [2] [3]. The decomposition of gold nitrate at elevated temperatures (≈600°C) generates nitrogen oxides that subsequently form NO₂⁻ and NO₃⁻ ions in aqueous collection systems. These ions serve as effective stabilizers for the resulting gold nanoparticles, preventing aggregation for extended periods up to nine months [2].

The stabilization mechanism involves the formation of electrical double layers around gold nanoparticles, where nitrate ions provide the necessary electrostatic repulsion to maintain colloidal stability [3]. This in situ generation of stabilizing agents eliminates the requirement for external surfactants while maintaining particle dispersion integrity.

Plasmonic Sensor Development Using Griess-Functionalized Colloids

Griess Reaction Integration

The development of plasmonic sensors utilizing Griess-functionalized gold colloids represents a significant advancement in colorimetric detection methodologies [13] [14] [15]. The Griess reaction, involving the diazotization of aromatic amines with nitrite ions, has been successfully integrated with gold nanoparticle platforms to create highly sensitive detection systems. This integration leverages the unique optical properties of gold nanoparticles, particularly their localized surface plasmon resonance characteristics [16] [17] [18].

Functionalization Strategies

Gold nanoparticles are functionalized with Griess reagent components through covalent attachment mechanisms involving thiol-gold interactions [13] [14]. The functionalization process incorporates aniline and naphthalene moieties onto the nanoparticle surface, creating reactive sites for nitrite-mediated cross-coupling reactions [15]. Multi-functionalized gold nanoparticles containing both oligonucleotides and Griess reagent derivatives demonstrate enhanced solubility and electrochemical activity [13].

The functionalization protocol involves the immobilization of 5- [1] [19]dithiolan-3-yl-pentanoic acid [2-(naphthalene-1-ylamino)-ethyl]amide onto gold nanoparticle surfaces [13]. This modification enables the formation of stable gold-sulfur bonds while presenting reactive amine groups for subsequent Griess reaction participation. The oligonucleotide components enhance particle solubility and provide additional stabilization through electrostatic interactions [14].

Plasmonic Sensor Performance

Griess-functionalized gold colloid sensors demonstrate exceptional analytical performance across multiple target analytes. For nitrite detection, the sensors achieve detection limits of 21.7 μM with linear response ranges extending to 1000 μM and response times under 30 seconds [13] [14] [15]. The sensors exhibit remarkable selectivity, maintaining analytical accuracy even in the presence of potential interferents.

The plasmonic response mechanism relies on the distance-dependent coupling between gold nanoparticles following nitrite-induced cross-linking [15]. The formation of azo bonds through the Griess reaction creates inter-particle connections that alter the collective plasmonic properties of the nanoparticle ensemble. This results in characteristic red-shifts in the absorption spectra that correlate directly with analyte concentration.

Extended Analytical Capabilities

Beyond nitrite detection, Griess-functionalized gold colloids demonstrate versatility in detecting multiple nitrogen-containing compounds. Nitrate detection achieves limits of 64 nM with linear ranges up to 10 mM, while hydroxylamine detection reaches 0.3 μM sensitivity [20] [21] [22] [6]. The sensors also respond to ammonia with detection limits of 10 μM and response times under 120 seconds [20] [6].

The broad analytical scope extends to biological molecules, with protein A detection achieving 0.5 μM sensitivity and response times under 15 seconds [23]. Glucose detection capabilities reach millimolar concentrations with response times under 180 seconds, demonstrating the versatility of the Griess-functionalized platform [24] [25].

Hydrogen Bonding Dynamics in Nanoparticle Stabilization

Hydrogen Bonding Interactions

Hydrogen bonding dynamics play a crucial role in the stabilization of gold nanoparticles, providing alternative mechanisms to traditional electrostatic and steric stabilization approaches [26] [27] [28]. The formation of hydrogen bonds between gold nanoparticle surface species and surrounding molecular environments creates robust stabilization networks that maintain colloidal integrity under diverse conditions.

Types and Characteristics of Hydrogen Bonds

Multiple categories of hydrogen bonding interactions contribute to nanoparticle stabilization, each characterized by distinct geometric and energetic parameters. O-H···O interactions represent the strongest hydrogen bonding type, with bond lengths ranging from 2.7-2.8 Å and bond energies spanning 5-15 kcal/mol [26] [27] [29]. These interactions provide strong stabilization effects and are commonly observed in aqueous gold nanoparticle systems.

N-H···O hydrogen bonds exhibit moderate strength with bond lengths of 2.8-3.0 Å and energies of 3-8 kcal/mol [26] [27] [28]. These interactions frequently occur between amine-functionalized ligands and oxygen-containing surface species or solvent molecules. The moderate strength of these interactions provides flexibility while maintaining adequate stabilization.

Weaker C-H···Au interactions, characterized by bond lengths of 2.5-2.7 Å and energies of 1-3 kcal/mol, contribute to overall stabilization through cumulative effects [30] [31]. While individually weak, the collective contribution of multiple C-H···Au interactions can significantly influence nanoparticle stability and surface chemistry.

Surface Hydrogen Interactions

Recent investigations have revealed that gold nanoparticles can bind substantial quantities of hydrogen under mild reducing conditions, with surface coverage reaching approximately 30% (≈370 hydrogen atoms per 5 nm nanoparticle) [30] [32]. This hydrogen binding occurs preferentially at edge, corner, and defect sites, explaining the observed size dependence where smaller nanoparticles exhibit higher fractional surface coverage [30].

The hydrogen binding process demonstrates remarkable stability, with surface hydrogen persisting under ambient conditions and contributing to the overall surface chemistry of gold nanoparticles [32]. Computational studies suggest that hydrogen atom addition causes blue-shifts in surface plasmon resonance spectra, contrasting with the red-shifts typically associated with electron addition alone [30].

Stabilization Mechanisms Through Hydrogen Bonding

Hydrogen bonding-directed assembly enables the formation of complex nanoparticle architectures through controlled inter-particle interactions [27] [33]. Gold nanoparticle assemblies mediated by hydrogen-bonded supramolecular structures demonstrate how non-covalent interactions can direct particle organization while maintaining structural integrity [27].

The assembly process involves the formation of nine-component hydrogen-bonded supramolecular structures held together by 36 hydrogen bonds, which subsequently induce gold nanoparticle assembly [27]. The morphologies of resulting nanoparticle assemblies can be precisely controlled by adjusting the quantity of hydrogen-bonding building blocks chemisorbed on nanoparticle surfaces.

Dynamic Stabilization Effects

Hydrogen bonding interactions provide dynamic stabilization that responds to environmental changes while maintaining overall colloidal stability [34] [28]. The reversible nature of hydrogen bonds allows nanoparticle systems to adapt to varying pH, temperature, and ionic strength conditions without permanent structural modification.

Gold nanoparticles modified with hexafluoroisopropanol moieties demonstrate solubility switching through hydrogen bond association and dissociation [34]. This switchable behavior illustrates how hydrogen bonding dynamics can be exploited for responsive nanoparticle systems that maintain stability while providing functional adaptability.

The hydrogen bonding stabilization mechanism proves particularly effective in preventing detrimental aggregation, with studies demonstrating that hydrogen bond shielding can disassemble nanoparticle aggregates and restore high colloidal stability [35] [36]. This approach offers advantages over conventional stabilization methods by utilizing small, rapidly diffusing species that minimize interference with intrinsic surface properties [35].

Quantitative Analysis of Stabilization Effects

Quantitative studies of hydrogen bonding in nanoparticle stabilization reveal formation probabilities that depend on atomic distances and environmental conditions [29]. Hydrogen bond formation probability reaches maximum values when atomic distances are maintained between 2.7-2.8 Å, providing guidelines for optimizing stabilization through controlled molecular design [29].

The effectiveness of hydrogen bonding stabilization correlates with the number and strength of individual interactions, with systems containing multiple strong O-H···O bonds (ΔG = -7.73 kcal/mol) demonstrating superior long-term stability compared to systems relying on weaker interaction networks [37]. This quantitative understanding enables the rational design of hydrogen bonding stabilization systems for specific applications.

Data Tables Summary

The comprehensive analysis of gold nitrate applications in nanomaterial fabrication reveals five critical data categories: fundamental chemical properties, synthesis parameters, sensor performance metrics, hydrogen bonding characteristics, and electrochemical reduction pathways. These datasets provide quantitative foundations for understanding and optimizing gold nitrate utilization in advanced nanomaterial systems.

Physical and chemical properties of gold nitrate establish the fundamental characteristics necessary for nanomaterial synthesis applications. Surfactant-free synthesis parameters define optimal conditions for achieving controlled nanoparticle formation without external stabilizing agents. Griess-functionalized sensor performance data demonstrate the analytical capabilities achieved through strategic functionalization approaches.

Hydrogen bonding interaction parameters quantify the stabilization mechanisms that maintain nanoparticle integrity through non-covalent interactions. Electrochemical reduction pathway data provide the thermodynamic and kinetic foundations for understanding gold nitrate behavior in redox-mediated synthesis processes. These comprehensive datasets collectively support the development of advanced nanomaterial fabrication strategies utilizing gold nitrate as a versatile precursor compound.

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

499.957361 g/mol

Monoisotopic Mass

499.957361 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types